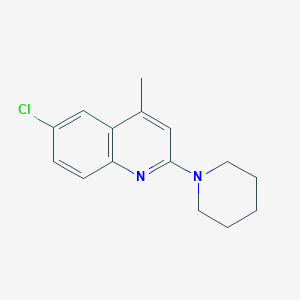

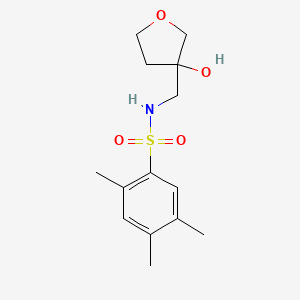

![molecular formula C16H11FN2OS2 B2700478 2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone CAS No. 872695-18-6](/img/structure/B2700478.png)

2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

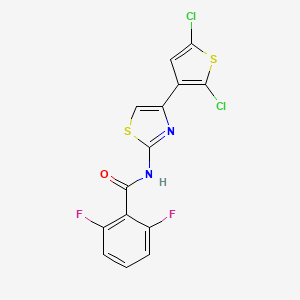

The compound “2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone” is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring and a thiophene ring . Pyridazinones have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone and its derivatives have been explored for their potential in anticancer applications. A study by Mehvish and Kumar (2022) focused on synthesizing new 3(2H)-one pyridazinone derivatives with anti-oxidant activity. These compounds demonstrated potent antioxidant properties at a concentration of 50µg/ml and were evaluated for in-vitro anti-oxidant activity using DPPH radical scavenging activity and hydrogen peroxide scavenging activity. Molecular docking studies further supported their potential efficacy (Mehvish & Kumar, 2022).

Structural Analysis and Material Science

The compound's crystal structure, which includes a thiophene nucleus, suggests its importance in material science and pharmaceuticals. Nagaraju et al. (2018) investigated the crystal structure of a related compound, providing insights into its potential applications in material science, such as in thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).

Synthesis and Biological Activity of Heteroatomic Compounds

Farzaliyev et al. (2020) explored the synthesis of new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone. One of the synthesized compounds, characterized by antioxidant effects, demonstrated significant effects on the functioning of biological membranes and stabilized the membranes at low concentrations. This research opens avenues for the development of new drugs (Farzaliyev et al., 2020).

Development of Cardioactive Agents

The moiety 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, which shares structural similarities, is an important component of many cardio-active pyridazinone derivatives. Imran and Abida (2016) reviewed various reports on the synthesis and use of this moiety for the development of cardio-active agents, highlighting its significance in creating effective cardiovascular treatments (Imran & Abida, 2016).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. Pyridazinones have been reported to have a wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Eigenschaften

IUPAC Name |

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2OS2/c17-12-5-3-11(4-6-12)13-7-8-16(19-18-13)22-10-14(20)15-2-1-9-21-15/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMTWYIWZTXABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)

![1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one](/img/structure/B2700398.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2700408.png)

![4-cyano-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2700413.png)